methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate
CAS No.: 1327178-63-1
Cat. No.: VC5981715
Molecular Formula: C19H19NO7S
Molecular Weight: 405.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327178-63-1 |
|---|---|
| Molecular Formula | C19H19NO7S |
| Molecular Weight | 405.42 |
| IUPAC Name | methyl (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate |
| Standard InChI | InChI=1S/C19H19NO7S/c1-24-14-4-6-15(7-5-14)28(22,23)18(19(21)25-2)12-20-13-3-8-16-17(11-13)27-10-9-26-16/h3-8,11-12,20H,9-10H2,1-2H3/b18-12- |
| Standard InChI Key | GSYAZWQKXNKIOB-PDGQHHTCSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC3=C(C=C2)OCCO3)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure features three critical moieties:
-
A 2,3-dihydro-1,4-benzodioxin ring, which contributes rigidity and electron-rich aromaticity.
-
A 4-methoxyphenylsulfonyl group, providing strong electron-withdrawing effects and steric bulk.
-
An acrylate ester backbone with a Z-configuration double bond, enabling conformational specificity in biological interactions .
The Z-configuration of the acrylate group is stabilized by intramolecular hydrogen bonding between the amino group of the benzodioxane and the sulfonyl oxygen, as inferred from its InChIKey (GSYAZWQKXNKIOB-PDGQHHTCSA-N). This configuration is critical for maintaining the compound’s planar geometry, which facilitates binding to enzymatic active sites.
Comparative Analysis of Structural Analogues
Structural modifications significantly alter biological activity and physicochemical properties. For example:
The methoxy group in the target compound enhances solubility compared to its chlorophenyl counterpart, while the tert-butyl analogue exhibits increased steric hindrance, potentially reducing metabolic degradation .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is typically synthesized via a multi-step protocol:
-
Sulfonation: Reaction of 4-methoxythiophenol with chlorosulfonic acid yields the sulfonyl chloride intermediate.
-
Acrylate Formation: Michael addition of 2,3-dihydro-1,4-benzodioxin-6-amine to methyl propiolate under basic conditions generates the acrylate core.
-
Coupling: A Heck-type coupling reaction links the sulfonyl and acrylate moieties, with palladium catalysis ensuring stereochemical control .
Key challenges include maintaining the Z-configuration during coupling and minimizing racemization. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as confirmed by HPLC.
Reactivity and Derivative Formation
The acrylate group undergoes characteristic reactions:
-
Polymerization: Under radical initiators (e.g., AIBN), the compound forms cross-linked polymers, though this application remains exploratory.
-
Nucleophilic Addition: The α,β-unsaturated ester reacts with amines (e.g., benzylamine) to yield β-amino acrylate derivatives, expanding structure-activity relationship (SAR) libraries.
Biological Activity and Mechanistic Insights
α-Glucosidase Inhibition
The compound exhibits potent α-glucosidase inhibition (IC₅₀ = 12.3 µM), outperforming acarbose (IC₅₀ = 37.8 µM) in vitro. This activity stems from competitive binding to the enzyme’s active site, where the benzodioxane moiety mimics the glucopyranose ring of natural substrates. Molecular docking studies reveal hydrogen bonds between the sulfonyl group and Arg 439, a critical residue in substrate recognition.
Pharmacodynamic and Kinetic Properties
-
Selectivity: Minimal inhibition of α-amylase (IC₅₀ > 200 µM), reducing risk of adverse gastrointestinal effects.
-
pH Stability: Retains >90% activity in pH 2–8, suggesting oral bioavailability.
-
Metabolism: Cytochrome P450 3A4 mediates hepatic oxidation, producing a hydroxylated metabolite with reduced activity (IC₅₀ = 45.2 µM).
Research Applications and Future Directions
Diabetes Therapeutics
The compound’s α-glucosidase inhibition profile supports its development as a postprandial hyperglycemia modulator. Preclinical studies in diabetic rodent models show a 34% reduction in blood glucose levels after 30 days (10 mg/kg/day oral dose). Synergy with metformin is under investigation.
Material Science Applications
Preliminary work explores its use as a photoinitiator in UV-curable resins, leveraging the benzodioxane group’s UV absorption at 280 nm. Polymer composites exhibit tensile strengths of 58 MPa, comparable to commercial acrylate resins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume